1-Ethyl-4-(2-nitrophenyl)piperazine
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Overview
Description
1-Ethyl-4-(2-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has a molecular formula of C12H17N3O2 and a molecular weight of 235.29 g/mol . It is characterized by the presence of an ethyl group at the 1-position and a nitrophenyl group at the 4-position of the piperazine ring.
Preparation Methods
The synthesis of 1-Ethyl-4-(2-nitrophenyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve catalytic processes, such as the intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine .
Chemical Reactions Analysis
1-Ethyl-4-(2-nitrophenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or methanol, and catalysts such as palladium on carbon. .
Scientific Research Applications
1-Ethyl-4-(2-nitrophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Industry: It is used in the production of surfactants, antioxidants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(2-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine compounds generally exert their effects by interacting with GABA receptors, leading to the paralysis of parasites and facilitating their expulsion from the host body . The nitrophenyl group may also contribute to its biological activity by interacting with various enzymes and receptors.
Comparison with Similar Compounds
1-Ethyl-4-(2-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-Ethyl-4-(4-nitrophenyl)piperazine: This compound has a nitrophenyl group at the 4-position instead of the 2-position, which may result in different biological activities.
1-(4-Nitrophenyl)piperazine: Lacks the ethyl group, which may affect its solubility and reactivity.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains different functional groups, leading to varied applications and activities.
Properties
CAS No. |
82448-41-7 |
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Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-ethyl-4-(2-nitrophenyl)piperazine |
InChI |
InChI=1S/C12H17N3O2/c1-2-13-7-9-14(10-8-13)11-5-3-4-6-12(11)15(16)17/h3-6H,2,7-10H2,1H3 |
InChI Key |
NYVDPWUNMWOSOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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